

Application Notes and Protocols for Genomewide CNV Calling with SavvyCNV

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing **Savvy**CNV, a powerful tool for detecting genome-wide copy number variations (CNVs) from off-target reads of targeted sequencing and exome data.[1][2][3] **Savvy**CNV enhances the utility of existing sequencing datasets by enabling the discovery of clinically relevant CNVs outside the primary targeted regions, thus increasing diagnostic yield.[1][2]

Introduction to SavvyCNV

SavvyCNV is a bioinformatics tool designed to identify germline CNVs by analyzing the read depth of off-target sequencing reads.[1][2] This approach leverages the significant portion of sequencing reads, often up to 70%, that fall outside the intended target regions in exome and targeted panel sequencing.[1][2] By doing so, it allows for a genome-wide assessment of CNVs without the need for additional, costly whole-genome sequencing experiments. **Savvy**CNV has demonstrated high precision and recall in detecting CNVs of various sizes, outperforming several other state-of-the-art CNV callers.[4][5]

The **Savvy**CNV suite includes a series of tools that facilitate a complete workflow, from initial data processing to joint CNV calling in families. It is freely available at 61][4]

Principle of the Method



SavvyCNV operates by analyzing read depth across the genome. The genome is divided into bins of a user-defined size, and the read count within each bin is normalized to account for sample-specific and region-specific biases. To further reduce noise and systematic errors, **Savvy**CNV employs singular value decomposition (SVD). A Hidden Markov Model (HMM) is then used to identify contiguous regions of altered read depth, which are subsequently called as deletions or duplications.

Data Presentation: Performance Metrics

The performance of **Savvy**CNV has been benchmarked against other CNV calling tools using both targeted panel and exome sequencing data.[1][4] The following tables summarize the recall rates of **Savvy**CNV at a precision of at least 50% for different CNV sizes and data types, based on the findings from the original publication.[1][4]

Table 1: Off-Target CNV Calling Performance from Targeted Panel Data[1][4]

CNV Size	SavvyCNV Recall (%)
> 1 Mbp	97.6
200 kbp - 1 Mbp	60.0
< 200 kbp	15.4
All Sizes	25.5

Table 2: On-Target CNV Calling Performance from ICR96 Targeted Panel Data[1][4]

CNV Type	SavvyCNV Recall (%)
Multi-exon CNVs	100
Single-exon CNVs	96.0
All CNVs	97.9

Table 3: On-Target CNV Calling Performance from Exome Data[1][7]



CNV Size	SavvyCNV Recall (%)
> 200 kbp	93.3
< 200 kbp	80.0
All Sizes	86.7

Experimental and Computational Protocols

This section provides a detailed, step-by-step protocol for performing genome-wide CNV calling with **Savvy**CNV.

I. Pre-requisites

- Input Data: Aligned sequencing data in BAM or CRAM format. It is crucial that all samples in a batch are sequenced using the same method to avoid batch effects.[4]
- Reference Genome: A FASTA file of the reference genome is required for processing CRAM files.
- Software: The **Savvy**CNV suite (**Savvy**Suite), which is a collection of Java programs. Ensure you have a compatible Java runtime environment installed.

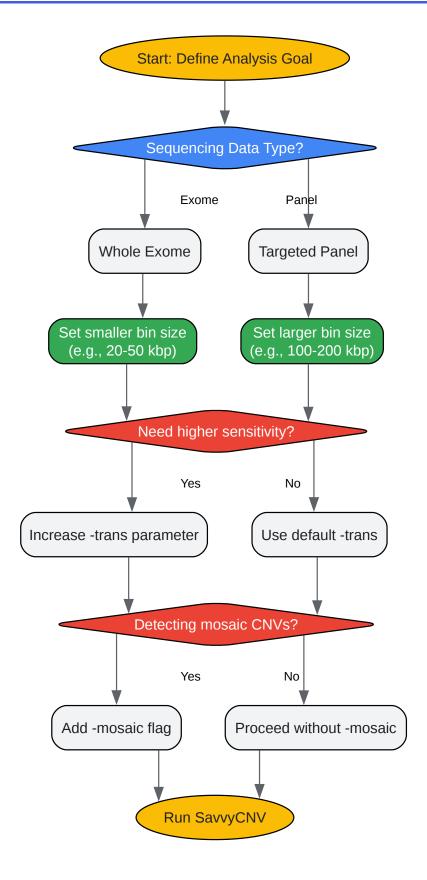
II. Experimental Workflow Diagram

The overall workflow for CNV calling with **Savvy**CNV is depicted in the following diagram:









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